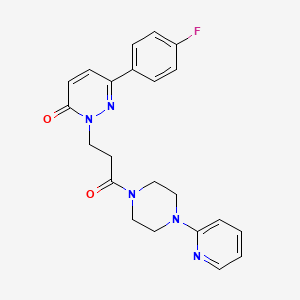
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a novel compound that has drawn significant interest due to its unique structural features and potential applications in various fields. The compound consists of a dihydroisoquinolinyl group, a pyrrolidinyl ring, and a trifluoromethylphenyl group, which together contribute to its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can be achieved through a multistep organic synthesis process. The starting materials often include 3,4-dihydroisoquinoline, pyrrolidine, and 3-(trifluoromethyl)benzaldehyde. The key steps typically involve:
Formation of Dihydroisoquinolinyl Intermediate: : This is achieved by reacting 3,4-dihydroisoquinoline with a suitable electrophile under mild conditions.
Coupling Reaction: : The dihydroisoquinolinyl intermediate is then coupled with pyrrolidine in the presence of a base, such as sodium hydride or potassium carbonate, to form the corresponding pyrrolidinyl derivative.
Final Product Formation: : The pyrrolidinyl intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde under catalytic conditions to yield the final product.
Industrial Production Methods: For industrial-scale production, methods may include optimizing reaction conditions to enhance yield and purity. Continuous flow chemistry and the use of automated reactors could be employed to scale up the synthesis process efficiently.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the reagents used.
Reduction: : Reduction reactions can lead to the formation of reduced forms, which may alter its biological activity.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be substituted by other functional groups.
Common Reagents and Conditions Used
Oxidation: : Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: : Conditions involving nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: : Formation of oxides or hydroxylated derivatives.
Reduction: : Formation of amines or alcohol derivatives.
Substitution: : Formation of substituted analogs with varied functional groups.
科学的研究の応用
The compound has diverse scientific research applications due to its unique structure:
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a pharmacological agent due to its interactions with biological targets.
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: : Utilized in the development of novel materials, such as polymers and specialty chemicals.
作用機序
The mechanism by which the compound exerts its effects: 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone likely interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group may enhance its binding affinity and selectivity.
Molecular Targets and Pathways Involved
Enzymes: : Potential inhibitors of key enzymes involved in disease pathways.
Receptors: : May act on specific receptors in the nervous system or immune system.
類似化合物との比較
Comparison with other similar compounds, highlighting its uniqueness
Similar Compounds: : Compounds such as 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-methylphenyl)ethanone or 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethanone.
Uniqueness: : The presence of the trifluoromethyl group distinguishes it from other compounds, potentially enhancing its chemical stability, binding affinity, and biological activity.
By having its unique structural components and promising properties, 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone stands out as a compound of interest for further research and development.
特性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O/c23-22(24,25)19-7-3-4-16(12-19)13-21(28)27-11-9-20(15-27)26-10-8-17-5-1-2-6-18(17)14-26/h1-7,12,20H,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHONLXVYZZRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2974791.png)
![N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2974792.png)
![N-(4-butylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2974795.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2974796.png)
![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2974799.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2974800.png)
![5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate](/img/structure/B2974802.png)
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)

![2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2974805.png)

